Tris(4-bromo-2,6-dimethylphenyl)borane
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Overview
Description
Tris(4-bromo-2,6-dimethylphenyl)borane is an organoboron compound with the molecular formula C24H24BBr3. It is known for its unique structural properties and is used in various chemical applications. The compound is characterized by the presence of three 4-bromo-2,6-dimethylphenyl groups attached to a central boron atom, making it a valuable reagent in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-bromo-2,6-dimethylphenyl)borane typically involves the reaction of 4-bromo-2,6-dimethylphenyl magnesium bromide with boron trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(4-bromo-2,6-dimethylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Substituted boranes with various functional groups.
Scientific Research Applications
Tris(4-bromo-2,6-dimethylphenyl)borane has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in labeling and imaging studies due to its boron content.
Industry: It serves as a catalyst in polymerization reactions and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which Tris(4-bromo-2,6-dimethylphenyl)borane exerts its effects involves the interaction of the boron atom with various substrates. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of organic groups to palladium catalysts, enabling the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Tris(4-methoxy-2,6-dimethylphenyl)borane: Similar in structure but with methoxy groups instead of bromine atoms.
Tris(2,4,6-trifluorophenyl)borane: Contains trifluoromethyl groups, offering different reactivity and applications.
Uniqueness: Tris(4-bromo-2,6-dimethylphenyl)borane is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions and its utility in cross-coupling reactions. The compound’s specific structural features make it particularly effective in catalysis and organic synthesis .
Properties
Molecular Formula |
C24H24BBr3 |
---|---|
Molecular Weight |
563.0 g/mol |
IUPAC Name |
tris(4-bromo-2,6-dimethylphenyl)borane |
InChI |
InChI=1S/C24H24BBr3/c1-13-7-19(26)8-14(2)22(13)25(23-15(3)9-20(27)10-16(23)4)24-17(5)11-21(28)12-18(24)6/h7-12H,1-6H3 |
InChI Key |
VOEYAZBVWMOXNF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C)Br)C)(C2=C(C=C(C=C2C)Br)C)C3=C(C=C(C=C3C)Br)C |
Origin of Product |
United States |
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